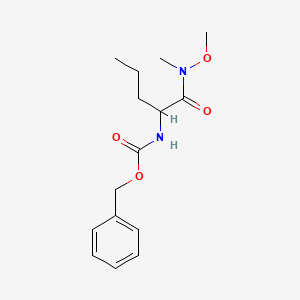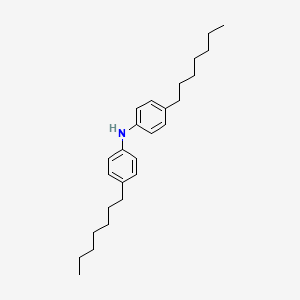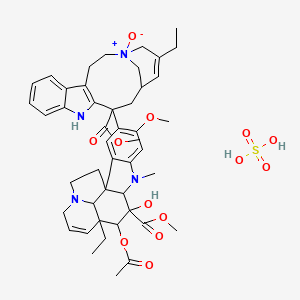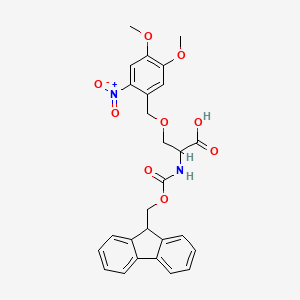![molecular formula C42H84N28O7 B12292370 cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)
cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg] is a cyclic peptide composed of seven DL-arginine residues. This compound is part of a broader class of cyclic peptides, which are known for their stability and unique biological activities. The cyclic structure of this peptide enhances its resistance to enzymatic degradation, making it a promising candidate for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of DL-arginine residues to a growing peptide chain anchored to a solid support. The process includes the following steps:
Coupling: Each DL-arginine residue is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like TFA (trifluoroacetic acid).
Cyclization: Once the linear peptide is synthesized, it is cleaved from the solid support and cyclized in solution using a cyclization reagent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Industrial Production Methods
Industrial production of cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-throughput purification techniques, such as HPLC (high-performance liquid chromatography), ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg] can undergo various chemical reactions, including:
Oxidation: The guanidinium groups of arginine residues can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as DTT (dithiothreitol).
Substitution: Nucleophilic substitution reactions can occur at the guanidinium groups using nucleophiles like thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: DTT in a buffered solution.
Substitution: Thiols in an organic solvent like DMF (dimethylformamide).
Major Products
Oxidation: Oxidized arginine derivatives.
Reduction: Reduced peptide with intact guanidinium groups.
Substitution: Substituted arginine residues with thiol groups.
Aplicaciones Científicas De Investigación
Cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg] has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its potential as a cell-penetrating peptide due to its arginine-rich sequence.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg] involves its interaction with cellular membranes. The arginine residues facilitate binding to negatively charged components of the cell membrane, leading to membrane disruption and potential antimicrobial effects. Additionally, the cyclic structure enhances its stability and resistance to proteolytic degradation, allowing it to maintain its activity for extended periods.
Comparación Con Compuestos Similares
Similar Compounds
Cyclo[DL-Arg-DL-Phe-DL-Pro-DL-Pro-DL-Phe-DL-Asp-DL-Pro]: Another cyclic peptide with a different sequence and biological activity.
Cyclo[Arg-Gly-Asp-D-Phe-Cys]: Known for its high affinity to integrins and its role in disrupting cell integrin interactions.
Uniqueness
Cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg] is unique due to its repetitive arginine sequence, which imparts strong cationic properties and enhances its interaction with negatively charged biological molecules. This makes it particularly effective as a cell-penetrating peptide and antimicrobial agent.
Propiedades
Fórmula molecular |
C42H84N28O7 |
|---|---|
Peso molecular |
1093.3 g/mol |
Nombre IUPAC |
2-[3-[5,8,11,14,17,20-hexakis[3-(diaminomethylideneamino)propyl]-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine |
InChI |
InChI=1S/C42H84N28O7/c43-36(44)57-15-1-8-22-29(71)65-24(10-3-17-59-38(47)48)31(73)67-26(12-5-19-61-40(51)52)33(75)69-28(14-7-21-63-42(55)56)35(77)70-27(13-6-20-62-41(53)54)34(76)68-25(11-4-18-60-39(49)50)32(74)66-23(30(72)64-22)9-2-16-58-37(45)46/h22-28H,1-21H2,(H,64,72)(H,65,71)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,77)(H4,43,44,57)(H4,45,46,58)(H4,47,48,59)(H4,49,50,60)(H4,51,52,61)(H4,53,54,62)(H4,55,56,63) |
Clave InChI |
NVZLKNHDHPPJHL-UHFFFAOYSA-N |
SMILES canónico |
C(CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12292293.png)




![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12292345.png)
![Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B12292351.png)

![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)


![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)
![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)

